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Compound of Interest

Compound Name: Sodium;formaldehyde

Cat. No.: B15466566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Rongalite (sodium hydroxymethanesulfinate), a versatile reducing agent and synthetic building

block. The following sections detail its characterization by Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering valuable data for its

identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary
The spectroscopic data for Rongalite (Sodium Hydroxymethanesulfinate Dihydrate) is

summarized in the table below. This information is crucial for the qualitative and quantitative

analysis of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15466566?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15466566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic
Technique

Parameter
Observed
Value/Range

Reference

¹H NMR Chemical Shift (δ)

A singlet is expected

for the methylene (-

CH₂-) protons. The

exact chemical shift

can vary depending

on the solvent and

concentration.

[1]

¹³C NMR Chemical Shift (δ)

A single resonance is

expected for the

methylene carbon.

[1]

FTIR
Vibrational Bands

(cm⁻¹)

Characteristic peaks

for O-H, C-H, S=O,

and C-S bonds are

expected.

[1]

ATR-IR
Vibrational Bands

(cm⁻¹)

Similar to FTIR, with

potential minor shifts

in peak positions and

differences in relative

intensities.

[1]

UV-Vis λmax (nm)

As a simple sulfinate,

significant absorption

in the UV-Vis range is

not expected unless

impurities are present.

[2][3]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are designed to ensure reproducibility and accuracy in the characterization of

Rongalite.
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Objective: To obtain ¹H and ¹³C NMR spectra of Rongalite for structural confirmation and purity

analysis.

Methodology:

Sample Preparation:

Accurately weigh 10-20 mg of Rongalite (sodium hydroxymethanesulfinate dihydrate).

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆)

in a clean, dry NMR tube.[4][5] Rongalite is freely soluble in water.[6]

Ensure the solution is homogeneous. If particulates are present, filter the solution through

a small plug of glass wool in a Pasteur pipette.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): Appropriate range to cover all expected proton signals (e.g., 0-10

ppm).

Reference: The residual solvent peak (e.g., D₂O at ~4.79 ppm) can be used as an internal

reference.

Instrument Parameters (¹³C NMR):

Spectrometer: Same as for ¹H NMR.

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
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Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2-5 seconds.

Spectral Width (sw): Appropriate range to cover all expected carbon signals (e.g., 0-100

ppm).

Reference: The deuterated solvent signal can be used for referencing.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Integrate the signals in the ¹H NMR spectrum.

Reference the chemical shifts to the appropriate solvent peak.

Objective: To obtain the vibrational spectrum of solid Rongalite to identify characteristic

functional groups.

Methodology 1: KBr Pellet Transmission (FTIR)[1][7][8][9][10]

Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

In an agate mortar, grind 1-2 mg of Rongalite with approximately 100-200 mg of the dried

KBr until a fine, homogeneous powder is obtained.[7]

Transfer the mixture to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[1]

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

Methodology 2: Attenuated Total Reflectance (ATR-IR)[2][11][12]

Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.[11]

Data Acquisition:

Record a background spectrum with the clean, empty ATR crystal.[11]

Place a small amount of solid Rongalite powder directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.[11]

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[2]

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans.

Data Processing:

Perform baseline correction and, if necessary, an ATR correction to the spectrum.

Identify and label the characteristic absorption bands.

Objective: To determine the UV-Vis absorption profile of Rongalite in solution.

Methodology:[3][13][14][15][16]
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Sample Preparation:

Prepare a stock solution of Rongalite in a UV-transparent solvent (e.g., deionized water). A

typical concentration would be in the range of 1 mg/mL, which can be further diluted.

Prepare a series of dilutions from the stock solution to determine the linear range of

absorbance versus concentration, if quantitative analysis is desired.

Use quartz cuvettes for measurements in the UV region.[3]

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a cuvette with the solvent to be used as a reference (blank).[16]

Record a baseline spectrum with the blank in both the sample and reference beams.

Replace the blank in the sample beam with the cuvette containing the Rongalite solution.

Scan a suitable wavelength range (e.g., 200-800 nm).[16]

Data Processing:

The resulting spectrum will be a plot of absorbance versus wavelength.

Identify the wavelength of maximum absorbance (λmax), if any.

Signaling Pathways and Reaction Mechanisms
Rongalite is widely used in organic synthesis as a source of the sulfoxylate anion (SO₂²⁻) for

the preparation of sulfones.[7][8][9][17][18][19][20] The general mechanism for the synthesis of

symmetrical sulfones from activated olefins is depicted below.
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Decomposition
(-CH₂O, -OH⁻)
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(R-CH=CH-EWG)

Symmetrical Sulfone
(EWG-CH(R)-CH₂-SO₂-CH₂-CH(R)-EWG)

Michael Addition

Activated Olefin (2)
(R-CH=CH-EWG)

Click to download full resolution via product page

Caption: Reaction mechanism for the synthesis of symmetrical sulfones using Rongalite.

The process begins with the decomposition of Rongalite to generate the highly nucleophilic

sulfoxylate dianion. This is followed by a double Michael addition to two equivalents of an

activated olefin, such as an α,β-unsaturated ester or ketone, to yield the corresponding

symmetrical sulfone.

This guide provides foundational spectroscopic information and standardized protocols for the

characterization of Rongalite, aiding researchers in its effective utilization and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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